molecular formula C8H14O4 B176374 Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate CAS No. 135643-82-2

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Cat. No. B176374
M. Wt: 174.19 g/mol
InChI Key: XWLKUYMAKPMCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate” is a chemical compound with the molecular formula C8H14O4 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate” consists of a tetrahydropyran ring attached to a methyl acetate group via an ether linkage . The molecular weight of this compound is 174.2 .

Scientific Research Applications

Synthesis Applications

Synthesis of Methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate :Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate plays a crucial role in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate. The process involves the esterification of 2-(hydroxy-phenyl)-acetic acid, followed by reactions with 3,4-dihydro-2H-pyran, tert-butyl nitrate ester, and iodomethane. The method boasts advantages such as easy operation, mild reaction conditions, and a high yield, with a total yield of 63.4% and a purity of 97.9%. The product's structure was confirmed through IR and 1H NMR spectroscopy (Zhang Guo-fu, 2012).

Chemical Reaction Applications

Formation of Tetrahydropyranyl Derivative of Propargyl Alcohol :The compound is involved in the formation of a tetrahydropyranyl derivative of propargyl alcohol, which is an intermediate in the production of methyl 4-hydroxy-2-butynoate. This process encompasses various chemical reactions such as acetal formation, acylation, Grignard reactions, and more, showcasing its versatility in organic syntheses (R. Earl & L. Townsend, 2003).

Prins-Type Cyclization of Oxonium Ions

Modification of Prins Cyclization :A novel application in cyclization reactions is seen where methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate derivatives are employed in Prins-type cyclization of oxonium ions. This method results in the formation of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives with varying substitution patterns and molecular complexities (G. Fráter, U. Müller, & P. Kraft, 2004).

Biocatalytic Applications

Chemoselective Biocatalytic Synthesis :The compound is crucial in a chemoselective biocatalytic process for synthesizing (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one from its acetate precursor. This environmentally-friendly method involves the pancreatin powder-catalyzed cleavage of the acetyl group and is suitable for industrial applications due to its convenience and economical nature (Vincent Troiani, J. Cluzeau, & Zdenko Časar, 2011).

Safety And Hazards

This compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(oxan-2-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-7(9)6-12-8-4-2-3-5-11-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLKUYMAKPMCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449576
Record name Methyl tetrahydropyranyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

CAS RN

135643-82-2
Record name Methyl tetrahydropyranyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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